3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a chloro group and a phenylsulfonyl-tetrahydroquinoline moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the tetrahydroquinoline core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the phenylsulfonyl group: This step involves sulfonylation, where the tetrahydroquinoline intermediate is treated with a sulfonyl chloride in the presence of a base.
Amidation: The final step involves the formation of the benzamide moiety by reacting the chlorinated intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that are modulated by the compound’s unique structure, leading to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(1-phenylethyl)benzamide: Shares the chloro and benzamide moieties but differs in the substituent on the nitrogen atom.
3-chloro-N-(phenylsulfonyl)benzamide: Lacks the tetrahydroquinoline ring, making it structurally simpler.
Uniqueness
3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the presence of the tetrahydroquinoline ring fused with the phenylsulfonyl group, which imparts distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-18-8-4-6-17(14-18)22(26)24-19-11-12-21-16(15-19)7-5-13-25(21)29(27,28)20-9-2-1-3-10-20/h1-4,6,8-12,14-15H,5,7,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYUHOSYAONIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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